[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine
Overview
Description
“[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine” is a chemical compound with the CAS Number: 1334148-05-8 . It has a molecular weight of 238.76 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H19ClN2/c1-16-7-3-5-11(9-15)13(16)10-4-2-6-12(14)8-10/h2,4,6,8,11,13H,3,5,7,9,15H2,1H3
. This indicates the specific arrangement and bonding of atoms in the molecule. Physical And Chemical Properties Analysis
“[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 238.76 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Asymmetric Synthesis : The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, including [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine, can be achieved using cyano-6-phenyloxazolopiperidine. This method has been applied to synthesize various substituted diamino alcohols and diamines, which are valuable in the development of novel chemical entities (Froelich et al., 1996).
Synthesis and Characterization of Schiff Bases : Novel schiff bases of 3-aminomethyl pyridine, which are structurally similar to [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine, have been synthesized and characterized. These compounds have shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Development of Brain Imaging Agents : Compounds structurally related to [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine have been investigated as potential imaging agents for the norepinephrine transporter in the brain. These studies are crucial for understanding brain function and developing treatments for neurological disorders (Musachio et al., 2006).
Photocytotoxicity and Imaging in Red Light : Iron(III) complexes involving compounds like [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine have been synthesized for photocytotoxic applications in red light, potentially useful in cancer treatment and imaging (Basu et al., 2014).
Catalysis and Polymerization : Complexes involving pyridin-2-yl methanamine derivatives have been used as catalysts in transfer hydrogenation reactions and ring-opening polymerization of lactide, indicating their potential in chemical synthesis and material science (Karabuğa et al., 2015; Kwon et al., 2015)(https://consensus.app/papers/synthesis-characterisation-xray-structures-zincii-kwon/c39bcd2dade057e2a2ccd03cf34efdd2/?utm_source=chatgpt).
Drug Development : Derivatives of 1-phenyl-1H-pyrazole, structurally similar to [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine, have been synthesized and evaluated for potential application in treating Alzheimer's disease, demonstrating the importance of these compounds in medicinal chemistry (Kumar et al., 2013).
Cancer Research : Palladium(II) and Platinum(II) complexes based on pyrrole schiff bases, which include derivatives of [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine, have shown promise in anticancer activity, highlighting their potential in developing new cancer therapies (Mbugua et al., 2020).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[2-(3-chlorophenyl)-1-methylpiperidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16-7-3-5-11(9-15)13(16)10-4-2-6-12(14)8-10/h2,4,6,8,11,13H,3,5,7,9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZHRHPXKIVCHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC(=CC=C2)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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